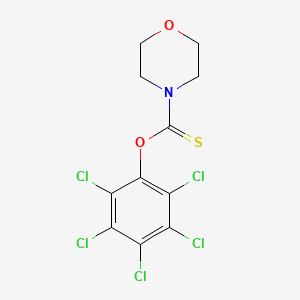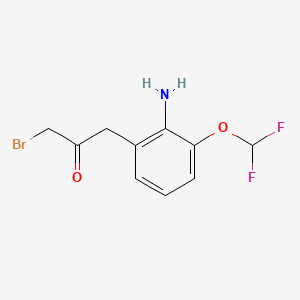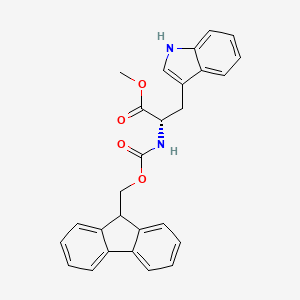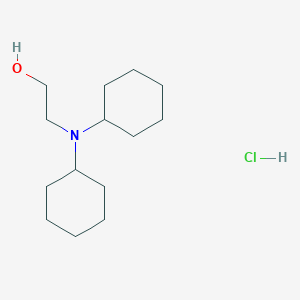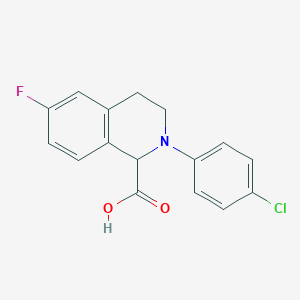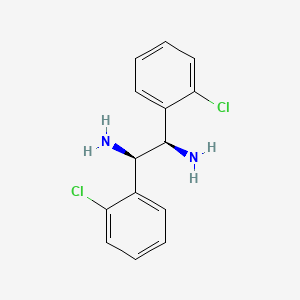
(1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine-substituted phenyl groups attached to an ethane backbone with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chlorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2-chlorobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds with active sites, while the chlorophenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-1,2-Dibromocyclohexane: Similar in structure but with bromine atoms instead of chlorine.
Benzyl Chloride: Contains a single chlorophenyl group and is used in similar synthetic applications.
Uniqueness: (1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H14Cl2N2 |
|---|---|
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
(1R,2R)-1,2-bis(2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
BMALUZKOHRPBTN-ZIAGYGMSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2Cl)N)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
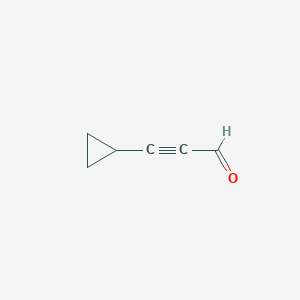
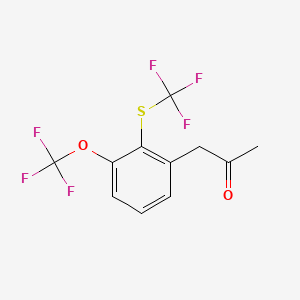
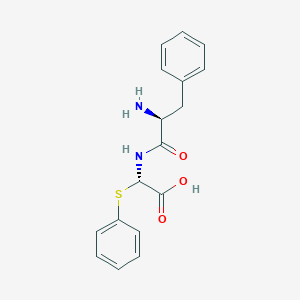
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)

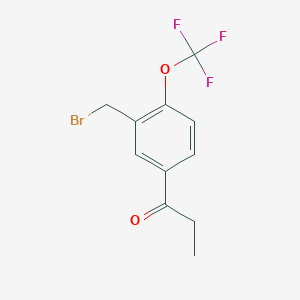
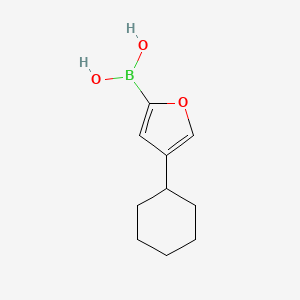
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
